molecular formula C8H7ClN2O3 B12002154 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid

2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid

Katalognummer: B12002154
Molekulargewicht: 214.60 g/mol
InChI-Schlüssel: JHCTXLAWUCXDCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid is an organic compound with the molecular formula C8H7ClN2O3. It is characterized by the presence of an aminocarbonyl group, an amino group, and a chlorobenzoic acid moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid typically involves the reaction of 5-chloroanthranilic acid with urea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocarbonyl and amino groups allow the compound to form hydrogen bonds and other interactions with its targets, modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid is unique due to the presence of both aminocarbonyl and amino groups, which provide distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H7ClN2O3

Molekulargewicht

214.60 g/mol

IUPAC-Name

2-(carbamoylamino)-5-chlorobenzoic acid

InChI

InChI=1S/C8H7ClN2O3/c9-4-1-2-6(11-8(10)14)5(3-4)7(12)13/h1-3H,(H,12,13)(H3,10,11,14)

InChI-Schlüssel

JHCTXLAWUCXDCM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)C(=O)O)NC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.